![molecular formula C5H9NO2 B1279992 tetrahydro-4H-pyran-4-one oxime CAS No. 61128-73-2](/img/structure/B1279992.png)
tetrahydro-4H-pyran-4-one oxime
Overview
Description
Tetrahydro-4H-pyran-4-one oxime is a chemical compound with the molecular formula C5H9NO2 . It is often used as an intermediate in organic chemistry .
Synthesis Analysis
The synthesis of Tetrahydro-4H-pyran-4-one involves adding tetrahydropyran-4-one to a mixed solvent of toluene and methanol, followed by hydrogenation at room temperature. The mixture is then filtered, and the filtrate is concentrated to dryness, followed by rectification to yield tetrahydropyrone .
Molecular Structure Analysis
The molecular structure of tetrahydro-4H-pyran-4-one oxime is characterized by a six-membered oxygen-containing heterocycle called pyran . The InChI representation of the molecule is InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2
.
Chemical Reactions Analysis
The oxygen atom in the pyran ring of tetrahydro-4H-pyran-4-one acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .
Scientific Research Applications
Organic Synthesis
Tetrahydro-4H-pyran-4-one oxime: is a valuable intermediate in organic chemistry, particularly in the synthesis of complex organic compounds. Its reactivity towards nucleophiles and electrophiles makes it a versatile building block for constructing various oxacycles . For example, it is used in a ruthenium-catalyzed coupling reaction to form β-hydroxyenones, which can undergo further cyclization to produce tetrahydro-4H-pyran-4-ones with high diastereoselectivity .
Medicinal Chemistry
In the realm of medicinal chemistry, tetrahydro-4H-pyran-4-one oxime shows promise as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is a target for therapeutic intervention in various diseases . Additionally, it has been utilized in the modulation of NMDA receptors, suggesting potential applications in treating conditions related to NMDA receptor dysfunction .
Materials Science
The compound’s unique chemical structure lends itself to applications in materials science. It serves as a precursor for the synthesis of protecting groups and other intermediates that are crucial in developing new materials and chemical entities .
Antiviral Research
Tetrahydro-4H-pyran-4-one oxime and its derivatives have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development . Research is ongoing to understand their mechanisms of action and evaluate their efficacy and safety.
Chemical Biology
In chemical biology, the compound’s biological activities, such as antimicrobial and insecticidal properties, are of significant interest . These properties could lead to the development of new treatments for infections and pest control strategies.
Neurological Disorders
Compounds derived from tetrahydro-4H-pyran-4-one oxime have been found to be potent and selective histamine-3 receptor (H3R) antagonists, which are relevant in the treatment of cognitive disorders . This application is particularly promising for addressing a range of neurological conditions.
Mechanism of Action
Mode of Action
It is known to participate in various condensation reactions for the preparation of dipeptides and spiroimidazolones . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
Tetrahydro-4H-pyran-4-one oxime is involved in various biochemical pathways due to its participation in different condensation reactions . .
Pharmacokinetics
The compound has a predicted boiling point of 240.22°C at 760 mmHg and a predicted density of 1.24 g/cm³ . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
properties
IUPAC Name |
N-(oxan-4-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGGGWRHZQTITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486041 | |
Record name | tetrahydro-4H-pyran-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-4H-pyran-4-one oxime | |
CAS RN |
61128-73-2 | |
Record name | tetrahydro-4H-pyran-4-one oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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